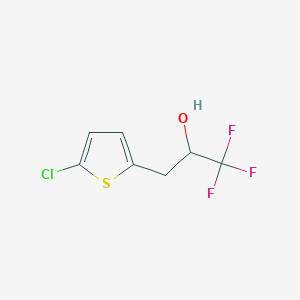

3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol

Description

3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is a fluorinated secondary alcohol with a 5-chlorothiophene moiety. The compound’s structure combines a thiophene ring (substituted with chlorine at the 5-position) and a trifluoromethyl group adjacent to a hydroxyl group. This configuration imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are advantageous in pharmaceutical and materials science applications.

Properties

Molecular Formula |

C7H6ClF3OS |

|---|---|

Molecular Weight |

230.64 g/mol |

IUPAC Name |

3-(5-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C7H6ClF3OS/c8-6-2-1-4(13-6)3-5(12)7(9,10)11/h1-2,5,12H,3H2 |

InChI Key |

JKJOJLRNGCWUMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)CC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the introduction of the trifluoropropanol group to a chlorothiophene precursor. One common method is the reaction of 5-chlorothiophene-2-carbaldehyde with trifluoropropanol in the presence of a suitable catalyst and under controlled conditions. The reaction may require the use of a base to facilitate the nucleophilic addition of the trifluoropropanol to the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

Oxidation: The major product would be 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-one.

Reduction: The major product could be 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropane.

Substitution: The products would vary depending on the nucleophile used, resulting in compounds like 3-(5-Aminothiophen-2-yl)-1,1,1-trifluoropropan-2-ol.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving thiophene derivatives.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The trifluoropropanol group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs in CETP Inhibition

A closely related compound, (2R)-3-{[4-(4-chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol, shares the trifluoropropanol backbone but incorporates additional aromatic and pyrimidine substituents. This compound inhibits cholesteryl ester transfer protein (CETP) by blocking its lipid tunnel, a mechanism critical for cardiovascular drug development . Key differences include:

- Substituent Complexity: The CETP inhibitor has a pyrimidine-phenoxy-benzyl group, enhancing binding specificity to CETP.

- Chirality: The (2R)-configuration is essential for activity, unlike the non-chiral 3-(5-chlorothiophen-2-yl) derivative.

Chalcone Derivatives with 5-Chlorothiophene Moieties

Chalcones such as (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one and 1-(5-chlorothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one share the 5-chlorothiophenyl group but lack the trifluoromethyl and hydroxyl functionalities. Key comparisons include:

- Synthetic Utility : These chalcones are intermediates for pyrazoline derivatives (e.g., 1-(4-chlorophenyl)-5-(5-chlorothiophen-2-yl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole ) with antimicrobial and antioxidant activities .

- Biological Activity : The chalcone 1-(5-chlorothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one exhibits 19.87% DPPH radical scavenging at 25 µg/mL, outperforming ascorbic acid (16.13%) .

- Physical Properties : Chalcone derivatives like (2E)-1-(5-chlorothiophen-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one have melting points of 144–146°C and LCMS m/z = 346 (M++1), indicating higher molecular weights compared to the target compound .

Table 1: Comparison of Key Chalcone Derivatives

Fluorinated Propane Derivatives

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one replaces the thiophene ring with a methoxyphenyl group and substitutes the hydroxyl with a ketone.

- Electrophilicity : The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol.

- Pharmaceutical Use : Such ketones are intermediates in synthesizing fluorinated APIs, whereas the hydroxyl group in the target compound may favor hydrogen bonding in drug-receptor interactions .

Nonlinear Optical (NLO) Materials

Heterocyclic chalcones like (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one exhibit nonlinear optical properties due to π-conjugation and charge transfer. The target compound’s trifluoromethyl group could enhance dipole moments, but the absence of an enone system may limit NLO activity compared to chalcones .

Crystallographic Behavior

The co-crystal of (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (93%) and its Z-isomer (7%) demonstrates compact 3D packing via Cl⋯Cl, C—H⋯O/S, and O⋯O interactions.

Biological Activity

3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is a compound of interest due to its unique structural features and potential biological activities. The presence of the trifluoropropanol moiety combined with a chlorinated thiophene ring may confer distinct chemical reactivity and biological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C7H7ClF3O

- Molecular Weight : 229.65 g/mol

- CAS Number : Not specified in the search results.

Mechanisms of Biological Activity

The biological activity of 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol have been reported to inhibit various enzymes involved in metabolic pathways. For instance, trifluoromethyl ketones have shown inhibitory effects on enzymes linked to apoptosis in neuronal cells .

- Neuroprotective Effects : Preliminary studies indicate that related trifluoromethyl compounds exhibit neuroprotective properties against low potassium-induced apoptosis in cerebellar granule neurons . This suggests that 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol may also possess similar protective effects.

- Microtubule Stabilization : Research has shown that certain small molecules can stabilize microtubules, which are crucial for cellular structure and transport. This stabilization may lead to various therapeutic effects in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds structurally related to 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol:

Table 1: Summary of Biological Activities

Study Insights

A study conducted on trifluoromethyl ketones highlighted their potential neuroprotective effects in cerebellar granule neurons exposed to low potassium conditions. The results indicated that these compounds could prevent neuronal death by inhibiting apoptotic pathways . Furthermore, microtubule-stabilizing agents have been investigated for their role in treating Alzheimer's disease, showcasing the therapeutic potential of compounds with similar structures to 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.